Superior FXa Inhibitory Potency (Ki) of Darexaban Glucuronide vs. Parent Darexaban
Darexaban glucuronide (YM-222714) exhibits numerically superior potency against human Factor Xa compared to its parent compound darexaban (YM150). In a purified enzyme assay system using recombinant human FXa, darexaban glucuronide demonstrated a Ki value of 0.020 μM, whereas the parent compound darexaban showed a Ki value of 0.031 μM [1]. Both compounds act as competitive inhibitors of FXa, and the glucuronide's enhanced affinity contributes to its predominant role in determining antithrombotic activity following oral darexaban administration.
| Evidence Dimension | Inhibitory constant (Ki) against purified human Factor Xa |
|---|---|
| Target Compound Data | 0.020 ± 0.001 μM (20 nM) |
| Comparator Or Baseline | Darexaban (YM150): 0.031 ± 0.003 μM (31 nM) |
| Quantified Difference | ~35% lower Ki (higher affinity) for the glucuronide metabolite |
| Conditions | Purified recombinant human Factor Xa; in vitro enzyme inhibition assay at 37°C |
Why This Matters
For bioanalytical method validation and pharmacological studies, using the correct active metabolite reference standard ensures accurate quantitation of the primary circulating pharmacologically active species.
- [1] Iwatsuki Y, Sato T, Moritani Y, et al. Biochemical and pharmacological profile of darexaban, an oral direct factor Xa inhibitor. Eur J Pharmacol. 2011;673(1-3):49-55. View Source
